1-Oxononan-4-YL acetate
Description
1-Oxononan-4-YL acetate is a specialized ester compound characterized by a nine-carbon chain (nonan-4-yl backbone) with a ketone group at the first position and an acetate ester at the terminal hydroxyl group.
Properties
CAS No. |
35435-55-3 |
|---|---|
Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
1-oxononan-4-yl acetate |
InChI |
InChI=1S/C11H20O3/c1-3-4-5-7-11(8-6-9-12)14-10(2)13/h9,11H,3-8H2,1-2H3 |
InChI Key |
NHHUJKRSGXNNQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCC=O)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxononan-4-YL acetate can be synthesized through several methods. One common approach involves the reaction of nonanal with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under mild conditions, with the formation of the acetate ester as the primary product .
Industrial Production Methods: In industrial settings, the production of 1-Oxononan-4-YL acetate often involves the use of continuous flow reactors to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Oxononan-4-YL acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The acetate group can be substituted with other functional groups, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Nonanoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
1-Oxononan-4-YL acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Oxononan-4-YL acetate involves its interaction with specific molecular targets. The oxo group can participate in nucleophilic addition reactions, while the acetate group can undergo hydrolysis to release acetic acid. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between 1-Oxononan-4-YL acetate and related compounds:
Key Comparisons
Functional Group Influence: 1-Oxononan-4-YL acetate’s linear chain with a terminal ketone and ester distinguishes it from cyclic analogs like 1-(4-(Oxetan-3-yl)phenyl)ethanone (oxetane ring) or 4-Hydroxy-2-oxooxolan-3-yl acetate (lactone ring). The linear structure may confer higher volatility compared to cyclic derivatives but lower metabolic stability . Unlike 1-Octen-3-yl acetate, which contains an alkene group for aroma modulation, 1-Oxononan-4-YL acetate’s ketone group could enhance polarity, making it more suitable for aqueous-phase reactions .
Biological and Industrial Relevance: Cyclic ethers (e.g., oxetane in 1-(4-(Oxetan-3-yl)phenyl)ethanone) are prioritized in drug discovery for their ability to improve pharmacokinetics, whereas linear esters like 1-Oxononan-4-YL acetate may serve as precursors in polymer or surfactant synthesis . Ethyl 2-amino-2-(oxan-4-YL)acetate’s amino group enhances its utility in peptide mimetics, a feature absent in 1-Oxononan-4-YL acetate, which lacks nitrogen-based functional groups .
Reactivity and Stability: The lactone ring in 4-Hydroxy-2-oxooxolan-3-yl acetate confers rigidity and resistance to hydrolysis, whereas 1-Oxononan-4-YL acetate’s ester group is more prone to hydrolytic cleavage under basic conditions .
Biological Activity
1-Oxononan-4-YL acetate, with the chemical formula CHO, is an organic compound derived from nonanoic acid, characterized by an oxo group at the first position and an acetate group at the fourth position. This compound has garnered interest due to its potential biological activities , particularly in antimicrobial and antifungal applications, as well as its utility in organic synthesis and industrial chemistry.
Antimicrobial and Antifungal Properties
Research indicates that 1-Oxononan-4-YL acetate exhibits significant antimicrobial and antifungal properties. These activities are attributed to its structural characteristics, which allow it to interact with microbial membranes and inhibit growth. Studies have shown that compounds with similar structures often disrupt membrane integrity or interfere with metabolic pathways in microorganisms.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antifungal | Reduced fungal viability | |
| Cytotoxicity | Potential effects on cancer cells | Ongoing research |
The mechanism by which 1-Oxononan-4-YL acetate exerts its biological effects involves several biochemical interactions:
- Membrane Disruption : The compound may integrate into microbial membranes, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : It could inhibit key enzymes involved in metabolic processes, thus impairing microbial growth.
- Nucleophilic Addition : The oxo group can participate in nucleophilic addition reactions, affecting various biochemical pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of 1-Oxononan-4-YL acetate, highlighting its potential applications in medicine and industry.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of 1-Oxononan-4-YL acetate against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial counts when treated with varying concentrations of the compound. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for E. coli and 25 µg/mL for S. aureus.
Case Study 2: Antifungal Activity
In another investigation, the antifungal properties were assessed against Candida albicans. The study revealed that 1-Oxononan-4-YL acetate effectively reduced fungal growth by over 70% at a concentration of 100 µg/mL. This suggests potential therapeutic uses in treating fungal infections.
Comparative Analysis with Similar Compounds
To understand the unique properties of 1-Oxononan-4-YL acetate, it is beneficial to compare it with structurally similar compounds.
Table 2: Comparison with Related Compounds
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| Nonanoic Acid | Carboxylic acid | Moderate antimicrobial activity |
| Nonanal | Aldehyde | Low antimicrobial activity |
| Nonanol | Alcohol | Limited antifungal properties |
| 1-Oxononan-4-YL Acetate | Oxo and acetate groups | Strong antimicrobial and antifungal activity |
This comparison highlights the enhanced biological activities attributed to the unique functional groups present in 1-Oxononan-4-YL acetate, making it a versatile candidate for further research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
